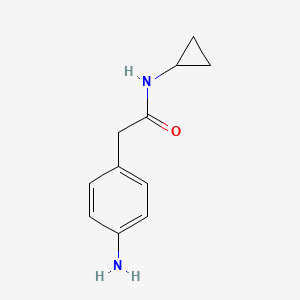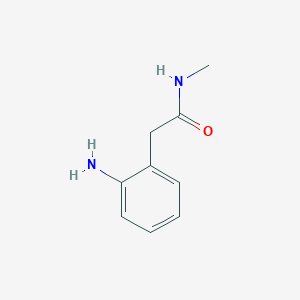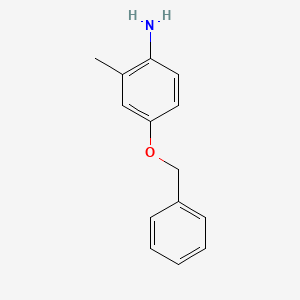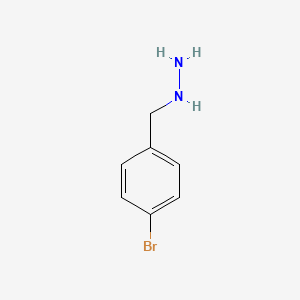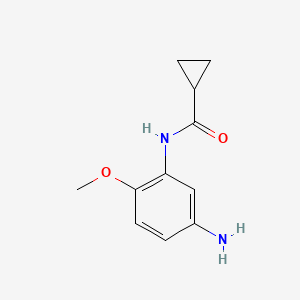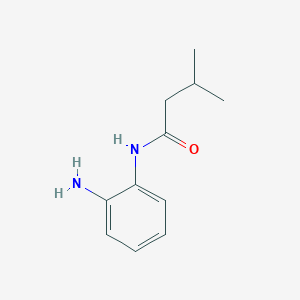
N-(2-aminophenyl)-3-methylbutanamide
Overview
Description
N-(2-aminophenyl)-3-methylbutanamide is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant and Pain-Attenuating Properties
N-(2-Aminophenyl)-3-methylbutanamide, as a primary amino acid derivative, has shown significant activity in anticonvulsant models. Studies revealed its potency in maximal electroshock seizure (MES) models, outperforming phenobarbital in efficacy. Additionally, its pain-attenuating properties were documented, highlighting its potential in neuropathic pain management (King et al., 2011).
Aromatase Inhibition and Antitumor Activity
Research on 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones, closely related to this compound, indicates a significant inhibition of estrogen biosynthesis. This inhibition suggests potential applications in hormone-dependent breast cancer treatment (Hartmann & Batzl, 1986).
Cytotoxicity, Anti-inflammatory, and Antibacterial Activity
Studies involving N-(α-bromoacyl)-α-amino esters, which include this compound derivatives, have been conducted to assess their cytotoxicity, anti-inflammatory, and antibacterial activities. These compounds displayed low cytotoxicity levels and lacked significant antibacterial and anti-inflammatory activity, making them potential candidates for prodrug incorporation (Yancheva et al., 2015).
Antifungal Activity
This compound derivatives have been explored for their antifungal properties. A study on a novel compound, N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, revealed promising antifungal activity against various fungi, suggesting potential applications in antifungal therapies (Si, 2009).
Mechanism of Action
Target of Action
N-(2-aminophenyl)-3-methylbutanamide is primarily targeted at Histone Deacetylase (HDAC) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important because it plays a key role in the regulation of gene expression.
Mode of Action
The compound interacts with its targets, the HDACs, by inhibiting their activity . This inhibition results in an increase in acetylation levels of histone proteins, thereby influencing the structure of the chromatin and affecting gene expression.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histone acetylation and deacetylation pathway . By inhibiting HDACs, the compound prevents the removal of acetyl groups from histones, leading to a more relaxed chromatin structure and promoting gene transcription. The downstream effects of this include changes in the expression of genes involved in cell cycle regulation, differentiation, and apoptosis.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in gene expression due to its influence on histone acetylation . This can lead to a variety of cellular responses, including altered cell proliferation and differentiation, and induction of cell death in certain cancer cells .
Biochemical Analysis
Biochemical Properties
N-(2-aminophenyl)-3-methylbutanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit histone deacetylase (HDAC) activity, which is crucial for regulating gene expression and chromatin remodeling . Additionally, it interacts with kinase enzymes, influencing cell signaling pathways . The nature of these interactions involves binding to the active sites of these enzymes, thereby modulating their activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating pro-apoptotic genes and inhibiting anti-apoptotic genes . Furthermore, it affects cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. It exerts its effects by binding to specific biomolecules, such as HDACs and kinases, leading to enzyme inhibition or activation . This binding interaction results in changes in gene expression, as the inhibition of HDACs leads to increased acetylation of histones, thereby promoting transcriptional activation . Additionally, it can modulate signaling pathways by affecting the phosphorylation status of key signaling proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo degradation, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with persistent changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to exert therapeutic effects without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and organ damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome. It is crucial to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can inhibit key metabolic enzymes, leading to changes in the levels of specific metabolites . These interactions can affect overall cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various cellular compartments . The compound’s localization and accumulation within cells can influence its biological activity and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with chromatin and regulate gene expression. The subcellular localization of the compound is crucial for its biological activity and therapeutic potential.
Properties
IUPAC Name |
N-(2-aminophenyl)-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8(2)7-11(14)13-10-6-4-3-5-9(10)12/h3-6,8H,7,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMGTKUOCXKMLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588290 | |
| Record name | N-(2-Aminophenyl)-3-methylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52905-00-7 | |
| Record name | N-(2-Aminophenyl)-3-methylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


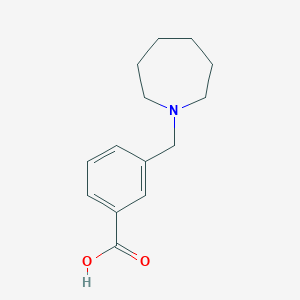
![[2-(2,2,2-Trifluoroethoxy)phenyl]methanamine](/img/structure/B1284518.png)
